Showdomycin 5'-phosphate is a phosphonucleotide derived from the antibiotic showdomycin, which is produced by certain species of the genus Streptomyces. This compound has garnered interest due to its unique structural features and biological activities, particularly in inhibiting nucleic acid synthesis. Showdomycin itself is known for its ability to interfere with various cellular processes, making its 5'-phosphate derivative a subject of investigation in biochemical and pharmacological research.
Showdomycin was first isolated from Streptomyces griseus and has been studied extensively for its antibiotic properties. The biosynthetic pathway of showdomycin involves a gene cluster that encodes several enzymes responsible for its synthesis, including those that phosphorylate the compound to form showdomycin 5'-phosphate .
Showdomycin 5'-phosphate belongs to the class of nucleoside antibiotics, specifically categorized as a C-nucleoside due to the presence of a carbon-carbon glycosidic bond linking the sugar moiety to the nucleobase. It is structurally related to other nucleoside antibiotics, such as pseudouridine and indigoidine, which share similar biosynthetic pathways and mechanisms of action .
The synthesis of showdomycin 5'-phosphate can be achieved through enzymatic phosphorylation of showdomycin using specific kinases. The enzyme encoded by the gene yeiC is known to catalyze the phosphorylation of pseudouridine, leading to the formation of pseudouridine 5'-phosphate, which is a precursor in the biosynthetic pathway for showdomycin derivatives .
In laboratory settings, synthetic methods may also involve chemical phosphorylation techniques using reagents such as phosphorus oxychloride or phosphoric acid under controlled conditions. The enzymatic approach is preferred for its specificity and efficiency, often yielding high purity products suitable for further biological evaluation.
The molecular structure of showdomycin 5'-phosphate features a ribose sugar linked to a modified uracil base through a carbon-carbon bond. The phosphate group is attached at the 5' position of the ribose, which is critical for its biological activity.
The molecular formula for showdomycin 5'-phosphate is with a molecular weight of approximately 337.0555 g/mol. Detailed NMR and mass spectrometry analyses have been utilized to confirm its structure and purity during synthesis .
Showdomycin 5'-phosphate participates in various biochemical reactions, primarily involving nucleic acid synthesis inhibition. It has been shown to interact with thymidylate synthetase, an enzyme critical for DNA synthesis, leading to reduced levels of deoxyribonucleic acid precursors such as deoxythymidine phosphates .
The mechanism involves alkylation of reactive sulfhydryl groups at the active site of thymidylate synthetase, effectively blocking substrate access and inhibiting enzyme activity. This reaction underscores the potential of showdomycin derivatives as therapeutic agents against rapidly dividing cells, such as those found in tumors.
Showdomycin 5'-phosphate exerts its biological effects primarily through inhibition of DNA synthesis. The compound's interaction with thymidylate synthetase prevents the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, thereby disrupting nucleotide availability for DNA replication.
Studies indicate that at lower concentrations, showdomycin significantly decreases de novo synthesis pathways for deoxythymidine and deoxycytidine phosphates . The precise binding interactions and kinetic parameters are still under investigation but suggest a competitive inhibition model against natural substrates.
Showdomycin 5'-phosphate is typically presented as a white to off-white solid or powder. It is soluble in water and exhibits stability under neutral pH conditions but may degrade under extreme pH or temperature variations.
The compound shows significant stability in physiological conditions but can be susceptible to hydrolysis under alkaline conditions. Its reactivity profile makes it an interesting candidate for further modifications aimed at enhancing its therapeutic efficacy.
Showdomycin 5'-phosphate has potential applications in various fields such as:
Showdomycin 5'-phosphate retains the core C-nucleoside structure of its parent compound, characterized by a β-D-ribofuranose sugar directly linked to the C3 carbon of a maleimide ring. Phosphorylation at the 5'-hydroxyl group introduces tetrahedral geometry at the phosphorus center, creating a chiral environment. This modification exists as a pair of diastereomers due to the pre-existing chirality at the sugar's C1 position (anomeric carbon) [5]. The glycosidic bond adopts distinct conformations: anti (base oriented away from sugar) predominates in aqueous solutions, while high-anti or syn conformations may occur under specific steric constraints or in enzyme binding pockets. Semi-empirical potential energy calculations reveal that the C2'-endo sugar pucker imposes a significant rotational barrier (~8-12 kcal/mol), locking the maleimide ring in the high-anti region, whereas C3'-endo puckering permits greater conformational flexibility [1].
Table 1: Stereochemical Features of Showdomycin 5'-phosphate
Structural Element | Configuration/Conformation | Energetic Barrier (kcal/mol) | Biological Implication |
---|---|---|---|
Glycosidic Bond | Predominantly anti | Variable | Base-pairing mimicry |
Sugar Pucker | C2'-endo (major), C3'-endo | 8–12 (C2'-endo barrier) | Alters glycosyl torsion accessibility |
Phosphate Chirality | RP and SP diastereomers | - | Differential enzyme recognition |
Maleimide Geometry | Planar | - | Electrophilic reactivity |
The addition of the 5'-phosphate group fundamentally alters showdomycin’s chemical behavior and biological targeting. While unmodified showdomycin functions primarily as a thiol-reactive electrophile due to its maleimide ring (acting as a Michael acceptor), the phosphorylated derivative exhibits reduced electrophilicity but gains nucleotide-like properties [7]. This transformation enables mimicry of endogenous nucleotides, particularly uridine 5'-monophosphate (UMP). Key structural comparisons include:
Intracellular phosphorylation of showdomycin proceeds sequentially via cellular kinases: showdomycin → showdomycin 5'-monophosphate → showdomycin 5'-diphosphate → showdomycin 5'-triphosphate [3]. The monophosphate form demonstrates pH-dependent stability. Under neutral or acidic conditions (pH <7.0), the compound remains relatively stable for >24 hours. However, in alkaline buffers (pH ≥8.0), the maleimide ring undergoes nucleophilic attack by hydroxide ions or ammonia (NH4HCO3), leading to ring opening and formation of a negatively charged maleamic acid derivative without cleavage of the C-glycosidic bond [3]. This degradation product lacks the electrophilic reactivity critical for enzyme inhibition.
Table 2: Stability Profile of Showdomycin 5'-phosphate
Factor | Effect on Stability | Degradation Product(s) |
---|---|---|
pH >8.0 | Rapid hydrolysis (t1/2 < 1 hr at 37°C) | Maleamic acid-type derivative |
Presence of NH3 | Accelerated ring opening (e.g., in 0.05M NH4HCO3) | Carboxamide/carboxylate derivative |
Thiol Compounds | Adduct formation via Michael addition | Thioether-linked conjugates |
Temperature >37°C | Increased degradation rate | Ring-opened products |
High-resolution structural studies confirm the global conformation and local interactions of showdomycin 5'-phosphate derivatives. Single-crystal X-ray diffraction of benzyl-protected 2'-deoxyshowdomycin analogs reveals a distorted sugar pucker (C1'-exo) and anti glycosidic torsion angle (χ = -112°) [4]. The maleimide ring exhibits planarity with typical bond lengths: C=O (1.21 Å) and C=C (1.34 Å). In solution, 1H- and 13C-NMR studies demonstrate that showdomycin 5'-phosphate maintains B-family helix compatibility when base-paired with adenosine monophosphate (AMP), evidenced by characteristic NOE correlations between H6 (maleimide) and H1' (ribose) protons, and 3JH,H coupling constants (~7 Hz) indicative of C2'-endo sugar conformation [4] [5]. Key NMR chemical shifts include:
Molecular dynamics simulations indicate that insertion of showdomycin 5'-phosphate into RNA duplexes induces localized structural perturbations, including a widened major groove and disrupted hydrogen bonding for adjacent base pairs, creating a central cavity [4]. This contrasts with the minimal structural impact of uridine, highlighting its role as a disruptive nucleotide analog.
Table 3: Crystallographic and NMR Parameters for Showdomycin Derivatives
Technique | Key Parameters | Structural Insights |
---|---|---|
X-ray Diffraction | Resolution: 1.4–2.3 Å; Space group: P3221; Rfree: 15–23% | Distorted sugar pucker; anti glycosidic bond; Planar maleimide |
1H-NMR | H3 (maleimide): δ 6.8–7.0; H1': δ 5.9–6.1; 3JH1',H2' = 7 Hz | C2'-endo sugar; Base stacking with AMP |
13C-NMR | C1': δ 88–90 ppm; C4 (maleimide): δ 170–172 ppm; C=O: δ 174–176 ppm | Confirmed C-glycosidic linkage; Carbonyl electronic environment |
31P-NMR | δ -0.5 to -1.5 ppm (monophosphate) | Confirmed phosphorylation site |
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